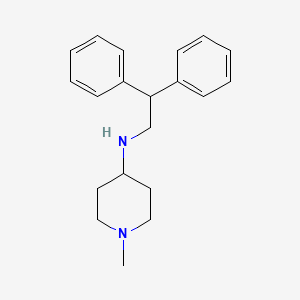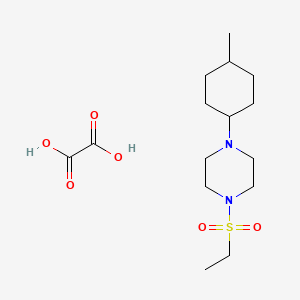
1-phenyl-N-propylcyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-N-propylcyclopentanecarboxamide, also known as PPCP, is a chemical compound that belongs to the family of synthetic cannabinoids. It is a psychoactive drug that has been used for scientific research purposes due to its ability to mimic the effects of cannabis. PPCP is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis.
Mechanism of Action
1-phenyl-N-propylcyclopentanecarboxamide acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the psychoactive effects of 1-phenyl-N-propylcyclopentanecarboxamide, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
1-phenyl-N-propylcyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to the psychoactive effects of the drug. 1-phenyl-N-propylcyclopentanecarboxamide has also been shown to decrease the release of GABA, which is responsible for inhibiting neurotransmitter release. This results in the increased release of neurotransmitters such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
1-phenyl-N-propylcyclopentanecarboxamide has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, making it a suitable substitute for cannabis in studies of cannabinoids. 1-phenyl-N-propylcyclopentanecarboxamide is also relatively easy to synthesize, making it readily available for scientific research. However, 1-phenyl-N-propylcyclopentanecarboxamide has some limitations for use in lab experiments. It is a psychoactive drug, which can make it difficult to control for the effects of the drug on study participants. Additionally, 1-phenyl-N-propylcyclopentanecarboxamide has a relatively short half-life, which can make it difficult to study the long-term effects of the drug.
Future Directions
There are several future directions for research on 1-phenyl-N-propylcyclopentanecarboxamide. One area of research is the development of new synthetic cannabinoids that are more potent and selective for the CB1 receptor. Another area of research is the study of the long-term effects of synthetic cannabinoids on the brain and body. Additionally, there is a need for research on the potential therapeutic uses of synthetic cannabinoids, including the treatment of pain, anxiety, and addiction.
Synthesis Methods
1-phenyl-N-propylcyclopentanecarboxamide can be synthesized using various methods, including the Friedel-Crafts acylation reaction, Grignard reaction, and reductive amination. The most common method used for the synthesis of 1-phenyl-N-propylcyclopentanecarboxamide is the Friedel-Crafts acylation reaction. This method involves the reaction of phenylacetyl chloride with propylcyclopentanone in the presence of a Lewis acid catalyst.
Scientific Research Applications
1-phenyl-N-propylcyclopentanecarboxamide has been used extensively in scientific research to study the effects of cannabinoids on the human body. It is commonly used as a substitute for cannabis due to its similar effects on the CB1 receptor. 1-phenyl-N-propylcyclopentanecarboxamide has been used to study the effects of cannabinoids on memory, anxiety, and addiction.
properties
IUPAC Name |
1-phenyl-N-propylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-12-16-14(17)15(10-6-7-11-15)13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLASHXKFWQXISY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1(CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-[(3-hydroxypyridin-2-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5380301.png)
![N-[(5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5380317.png)
![4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5380321.png)
![N-ethyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5380339.png)
![N-[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B5380374.png)
![3-(2-furyl)-7-(2-furylmethylene)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5380389.png)


![N-{4-[N-(1H-indol-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5380398.png)
![2-chloro-4-methyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5380400.png)
![4-[(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5380402.png)
![N~4~-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5380408.png)